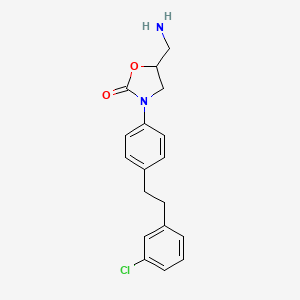
5-(Aminomethyl)-3-(4-(2-(3-chlorophenyl)ethyl)phenyl)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes an oxazolidinone ring, a phenyl group substituted with a 3-chlorophenethyl moiety, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
-
Formation of the Oxazolidinone Ring: : The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions. This step forms the core structure of the compound.
-
Introduction of the Phenyl Group: : The phenyl group substituted with a 3-chlorophenethyl moiety can be introduced through a Friedel-Crafts acylation reaction. This involves reacting the oxazolidinone intermediate with a suitable acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
-
Aminomethylation: : The final step involves the introduction of the aminomethyl group. This can be achieved by reacting the intermediate with formaldehyde and ammonia or a primary amine under basic conditions.
Industrial Production Methods
Industrial production of 5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazolidinone derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group and the oxazolidinone ring are key functional groups that contribute to its biological activity. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a different substitution pattern.
Uniqueness
5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
84459-91-6 |
|---|---|
Molecular Formula |
C18H19ClN2O2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
5-(aminomethyl)-3-[4-[2-(3-chlorophenyl)ethyl]phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H19ClN2O2/c19-15-3-1-2-14(10-15)5-4-13-6-8-16(9-7-13)21-12-17(11-20)23-18(21)22/h1-3,6-10,17H,4-5,11-12,20H2 |
InChI Key |
JDEMBVCSUSOISN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)CCC3=CC(=CC=C3)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















